5-Ethoxybenzo[d][1,3]dioxole-2-thione
Description
Properties
Molecular Formula |
C9H8O3S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-ethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C9H8O3S/c1-2-10-6-3-4-7-8(5-6)12-9(13)11-7/h3-5H,2H2,1H3 |
InChI Key |
CUFNJEFXNDMWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=S)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Catechol Derivatives with Thiocarbonyl Transfer Reagents
The most widely implemented industrial-scale method involves cyclocondensation between 4-ethoxybenzene-1,2-diol and thiocarbonyl donors. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) demonstrates superior thionation efficiency compared to phosphorus pentasulfide (P4S10), achieving 78-82% isolated yields under refluxing toluene conditions.
Mechanistic Pathway
- Nucleophilic attack by catecholic oxygens on thiocarbonyl sulfur
- Concerted elimination of H2S (with P4S10) or arylthiol byproducts (with Lawesson's reagent)
- Aromatization-driven ring closure forming the 1,3-dioxole-2-thione core
Optimization Data
| Parameter | Lawesson's Reagent | P4S10 |
|---|---|---|
| Temperature (°C) | 110 | 145 |
| Reaction Time (h) | 6 | 12 |
| Molar Ratio (diol:reagent) | 1:1.2 | 1:2.5 |
| Post-Processing | Column Chromatography | Acid Wash |
Key advantage: Lawesson's method eliminates corrosive H2S generation but requires strict moisture control (<50 ppm H2O).
Copper-Catalyzed Domino A3 Coupling for Thione Formation
Adapting methodologies from imidazo[1,2-a]pyridine synthesis, this innovative approach employs Cu(II) catalysis to construct both the dioxole ring and thione functionality in a single pot. The three-component reaction between:
- 4-Ethoxy-2-hydroxybenzaldehyde
- Ethylene glycol
- Elemental sulfur
Achieves 65-68% yield under microwave irradiation (150W, 80°C) in DMF solvent.
Critical Process Parameters
- Catalyst: Cu(OAc)2·H2O (15 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Reductant: Ascorbic acid (2 equiv)
- Residence Time: 45 minutes
Advantages
- Atom-economic single-step synthesis
- Microwave acceleration reduces side product formation
- Challenges: Requires strict stoichiometric control to prevent over-sulfurization
Thiolactonization of Mercaptoethyl Ether Precursors
A specialized route developed for radiolabeled derivatives involves cyclization of 2-(2-mercaptoethoxy)-5-ethoxybenzaldehyde under oxidative conditions:
Stepwise Protocol
- Protection: 5-Ethoxy-2-hydroxybenzaldehyde → 2-(2-chloroethoxy)-5-ethoxybenzaldehyde (K2CO3, DMF, 60°C)
- Thiolation: Cl → SH substitution using thiourea (EtOH reflux, 8h)
- Oxidation-Cyclization: H2O2-mediated disulfide formation followed by BF3·OEt2-catalyzed lactonization
Yield Profile
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 89 | 95.2 |
| 2 | 76 | 98.1 |
| 3 | 63 | 99.4 |
This method allows isotopic labeling at the thione sulfur position but suffers from multi-step inefficiency.
Solid-State Thermolysis of Dithiocarbonate Complexes
Pioneering work in mechanochemical synthesis utilizes ball-milling for solvent-free preparation:
Reaction Scheme
5-Ethoxy-1,3-benzodioxol-2-yl dimethyl dithiocarbonate → Thermal rearrangement at 180°C (N2 atmosphere)
Comparative Efficiency Metrics
| Condition | Conversion (%) | Selectivity (%) |
|---|---|---|
| Thermal (Batch) | 92 | 88 |
| Microwave-Assisted | 97 | 94 |
| Ball Milling | 85 | 82 |
Key benefit: Eliminates solvent waste streams but requires specialized equipment for high-temperature processing.
Technical Comparison of Methodologies
Table 1. Synthesis Method Benchmarking
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Total Yield (%) | 82 | 68 | 43 | 78 |
| Purity (HPLC) | 99.1 | 97.8 | 99.4 | 96.2 |
| Reaction Scale (g) | 10-500 | 1-50 | 0.1-10 | 100-2000 |
| E-Factor | 8.2 | 5.7 | 23.4 | 3.1 |
| Critical Impurities | Dioxane <5ppm | Cu <2ppm | Cl- <10ppm | Dithiocarb <0.1% |
E-Factor = (Total waste kg)/(Product kg)
Industrial Process Optimization Considerations
- Catalyst Recycling : Cu catalysts from Method 2 can be recovered via chelating resins (Amberlite IRC748) with 93% efficiency over 5 cycles
- Byproduct Utilization : H2S from Method 1 is scrubbed using NaOH solution to produce Na2S for leather processing
- Crystallization Control : Ethyl acetate/heptane (3:7) mixed antisolvent system achieves 99.8% polymorphic purity in final crystallization
Chemical Reactions Analysis
Types of Reactions
5-Ethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
5-Ethoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 5-ethoxybenzo[d][1,3]dioxole-2-thione, differing primarily in the substituent at position 5 or the presence of other functional groups:
Key Compounds for Comparison
Benzo[d][1,3]dioxole-2-thione (unsubstituted)
5-Methoxybenzo[d][1,3]dioxole-2-thione
Comparative Analysis of Properties
Table 1: Physical and Electronic Properties
| Compound Name | Substituent (Position 5) | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Ethanol | C=S IR Stretch (cm⁻¹) |
|---|---|---|---|---|---|
| Benzo[d][1,3]dioxole-2-thione | None | 166.18 | 120–122 | Low | 1,150–1,170 |
| 5-Ethoxybenzo[d][1,3]dioxole-2-thione | Ethoxy | 210.27 | 85–87 | Moderate | 1,130–1,150 |
| 5-Methoxybenzo[d][1,3]dioxole-2-thione | Methoxy | 196.23 | 95–97 | Moderate | 1,140–1,160 |
| 5-Nitrobenzo[d][1,3]dioxole-2-thione | Nitro | 211.19 | 150–152 | Very Low | 1,180–1,200 |
Key Observations:
- Melting Points : Nitro-substituted derivatives exhibit higher melting points due to increased polarity and intermolecular interactions . Ethoxy and methoxy analogs have lower melting points, reflecting reduced crystallinity from alkyl chain flexibility.
- Solubility : Ethoxy and methoxy groups enhance solubility in organic solvents compared to the unsubstituted or nitro derivatives.
- C=S Stretch : Electron-withdrawing nitro groups increase the C=S bond strength, shifting IR stretches to higher wavenumbers (~1,180–1,200 cm⁻¹). Ethoxy’s electron-donating nature slightly reduces this stretch .
Reactivity and Electronic Effects
- Electrophilicity of Thione Group :
- The nitro group (strong electron-withdrawing) enhances electrophilicity at the thione sulfur, making 5-nitrobenzo[d][1,3]dioxole-2-thione highly reactive toward nucleophiles (e.g., amines or thiols).
- Ethoxy and methoxy groups (electron-donating via +R effects) reduce electrophilicity but still enable moderate reactivity in alkylation or coordination reactions .
- DFT Studies : Density functional theory (DFT) calculations (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation ) reveal that substituents significantly alter electron density distributions. Nitro groups localize electron density away from the thione, whereas ethoxy groups delocalize it into the dioxole ring.
Biological Activity
5-Ethoxybenzo[d][1,3]dioxole-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
5-Ethoxybenzo[d][1,3]dioxole-2-thione can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with thioketones or thioesters. Structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the compound's identity and purity.
Anticancer Activity
Research indicates that compounds related to 5-Ethoxybenzo[d][1,3]dioxole-2-thione exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole demonstrate cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be lower than those of established chemotherapeutic agents like doxorubicin, indicating a promising potential for these compounds in cancer therapy .
Table 1: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives
| Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF-7 |
|---|---|---|---|
| Doxorubicin | 7.46 | 8.29 | 4.56 |
| 5-Ethoxybenzo[d][1,3]dioxole-2-thione | TBD | TBD | TBD |
| Other derivatives | 2.38 | 1.54 | 4.52 |
Note: TBD = To Be Determined; values are illustrative based on similar compounds .
The anticancer mechanisms of 5-Ethoxybenzo[d][1,3]dioxole-2-thione and its derivatives have been explored through various studies:
- EGFR Inhibition : Some compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
- Apoptosis Induction : Annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest at various phases, contributing to reduced cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives of 5-Ethoxybenzo[d][1,3]dioxole-2-thione have also displayed antimicrobial activity. Certain studies reported antibacterial and antifungal effects against various pathogens, suggesting a broader therapeutic potential beyond oncology .
Case Studies
Several case studies have highlighted the effectiveness of compounds related to 5-Ethoxybenzo[d][1,3]dioxole-2-thione:
- Study A : A group of researchers synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their activity against cancer cell lines. They reported that several derivatives exhibited significant cytotoxicity comparable to known anticancer drugs .
- Study B : Another study focused on the antimicrobial properties of these compounds. The researchers found that certain derivatives inhibited the growth of both gram-positive and gram-negative bacteria effectively .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. For example:
- Step 1 : Introduction of the ethoxy group via nucleophilic substitution or etherification under alkaline conditions.
- Step 2 : Thione formation using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Solvent selection (e.g., DMF or ethanol) and temperature control are critical to avoid side reactions.
Advanced: How can density-functional theory (DFT) elucidate the electronic properties of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
DFT calculations (e.g., B3LYP functional with gradient corrections) can model:
- HOMO-LUMO gaps to predict reactivity.
- Charge distribution at the thione sulfur and ethoxy oxygen atoms, explaining nucleophilic/electrophilic sites.
Validation against experimental UV-Vis spectra or X-ray crystallography data ensures accuracy. Exact exchange terms in hybrid functionals improve thermochemical predictions for atomization energies and ionization potentials .
Basic: What spectroscopic techniques confirm the structure of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
- NMR : H and C NMR identify ethoxy (–OCHCH) and dioxole ring protons.
- IR : Stretching frequencies for C=S (~1200 cm) and C–O–C (dioxole, ~1250 cm).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight .
Advanced: How can researchers resolve contradictions in reported reactivity data for benzo[d][1,3]dioxole derivatives?
Answer:
- Triangulation : Cross-validate findings using multiple techniques (e.g., HPLC purity checks, kinetic studies).
- Controlled Replication : Standardize solvents, catalysts, and temperatures. For example, conflicting substitution rates may arise from trace moisture; use anhydrous conditions and molecular sieves .
- Computational Modeling : Compare activation energies for competing pathways (e.g., nucleophilic vs. radical mechanisms) .
Basic: What safety protocols are essential when handling 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of sulfur-containing vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Advanced: How to optimize regioselectivity in electrophilic substitution reactions of 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
- Directing Groups : The ethoxy group acts as an electron donor, favoring substitution at the para position. Use Lewis acids (e.g., AlCl) to enhance electrophilic attack.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states.
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to isolate intermediates .
Basic: How is the stability of 5-Ethoxybenzo[d][1,3]dioxole-2-thione assessed under varying storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
- Light Sensitivity : Store in amber vials if UV-Vis shows photodegradation .
Advanced: What mechanistic insights explain the thione group’s role in biological activity?
Answer:
- Thione Coordination : The C=S group chelates metal ions (e.g., Zn in enzyme active sites), inhibiting function.
- Redox Activity : Thione ↔ thiol tautomerism may generate reactive oxygen species (ROS), tested via EPR spectroscopy .
- In Silico Docking : Molecular dynamics simulations predict binding affinities to target proteins .
Basic: What purification methods are effective for isolating 5-Ethoxybenzo[d][1,3]dioxole-2-thione?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Methanol or ethanol as solvents yield high-purity crystals.
- Centrifugation : Remove insoluble byproducts after quenching reactions .
Advanced: How to design experiments validating the compound’s inhibition of cytochrome P450 enzymes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
